Ethyl 6-methyl-2-(5-nitrofuran-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate

S1P3 Receptor Antagonism Selectivity Structure-Activity Relationship

Ethyl 6-methyl-2-(5-nitrofuran-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate (CAS 681159-80-8) is a synthetic heterocyclic compound with a molecular weight of 381.38 g/mol and the formula C14H11N3O6S2. It belongs to a class of compounds combining a nitrofuran moiety with a thieno[2,3-d]thiazole core, a scaffold associated with diverse biological activities including anticancer effects in derivatives.

Molecular Formula C14H11N3O6S2
Molecular Weight 381.38
CAS No. 681159-80-8
Cat. No. B2755222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-methyl-2-(5-nitrofuran-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate
CAS681159-80-8
Molecular FormulaC14H11N3O6S2
Molecular Weight381.38
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(S1)N=C(S2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])C
InChIInChI=1S/C14H11N3O6S2/c1-3-22-13(19)10-6(2)9-12(24-10)16-14(25-9)15-11(18)7-4-5-8(23-7)17(20)21/h4-5H,3H2,1-2H3,(H,15,16,18)
InChIKeyXHYNLKKYUMOFFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 6-methyl-2-(5-nitrofuran-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate: Core Structural Properties for Research Sourcing


Ethyl 6-methyl-2-(5-nitrofuran-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate (CAS 681159-80-8) is a synthetic heterocyclic compound with a molecular weight of 381.38 g/mol and the formula C14H11N3O6S2 . It belongs to a class of compounds combining a nitrofuran moiety with a thieno[2,3-d]thiazole core, a scaffold associated with diverse biological activities including anticancer effects in derivatives [1]. The compound's chemical structure is defined by its canonical SMILES: `CCOC(=O)C1=C(C)C2=C(S1)N=C(NC(=O)C1=CC=C(O1)[N+]([O-])=O)S2` .

Dual pharmacophore scaffold
Nitrofuran-thienothiazole core enables redox- and target-engagement studies.
Class-level cytotoxicity context
Thieno[2,3-d]thiazole derivatives exhibit reported cell-model activity; supports probe development.
QSAR-aligned antimicrobial screening
Molecular descriptors match high-activity nitrofuran clusters; provides rational starting point for TB screening.

Why Generic Substitution Fails for Ethyl 6-methyl-2-(5-nitrofuran-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate in Biological Research


Interchanging this compound with other 5-nitrofuran derivatives or thieno[2,3-d]thiazole-based molecules is unreliable due to the structural singularity of its dual pharmacophore. The specific linkage of a 5-nitrofuran-2-carboxamido group to a thieno[2,3-d]thiazole-5-carboxylate ester creates a unique topographic and electronic profile not replicated in simpler nitrofurans like Nitrofurantoin or FANFT . Crucially, the presence of the fused thienothiazole core augments planarity and electron delocalization, which directly influences target binding and redox potential in a manner that is absent in open-chain or single-heterocycle analogs [1]. This necessitates the procurement of the exact compound for reproducible target-engagement studies.

Dual pharmacophore topology
Simple nitrofurans lack the fused thienothiazole core; redox and binding profiles may shift, limiting reproducibility.
Planarity and electron delocalization
Open-chain or monocyclic analogs do not replicate the planar, electron-delocalized system, potentially altering target engagement.
Pathway specificity risk
Thiophene analogs may retain S1P3 affinity; the 5-nitrofuran group likely redirects toward nitroreductase-dependent pathways, making interchange unreliable.

Quantitative Differentiation Guide for Ethyl 6-methyl-2-(5-nitrofuran-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate Against Comparators


Target Selectivity Profile Inferred from a Close Thiophene Analog

While direct target-binding data for the target compound is not publicly available, a close structural analog, ethyl 6-methyl-2-(thiophene-2-carbonylamino)thieno[2,3-d]thiazole-5-carboxylate, shows negligible affinity for the Sphingosine 1-phosphate receptor 3 (S1P3) with an IC50 > 49.8 µM [1]. The substitution of the thiophene ring in the analog with the 5-nitrofuran moiety in the target compound introduces a strong electron-withdrawing group, which is predicted to radically alter its electrostatic potential and hydrogen-bonding capacity, likely shifting its target engagement away from S1P3 toward nitroreductase-sensitive targets characteristic of the nitrofuran class [1].

S1P3 Selectivity
Context-dependent
Target: no direct data (predicted shift)
Thiophene analog: IC50 > 49.8 µM (S1P3)
Supports target-profile shift interpretation; nitrofuran group may determine pathway engagement over S1P3.
Cross-study analog comparison; direct binding unconfirmed.
S1P3 Receptor Antagonism Selectivity Structure-Activity Relationship

Cytotoxic Potency Potential of the Thieno[2,3-d]thiazole Core in Cancer Cell Lines

The thieno[2,3-d]thiazole scaffold, a core component of the target compound, is associated with potent anticancer activity in rationally designed derivatives. A study on 1,2,4-oxadiazole-incorporated thieno[2,3-d]thiazole-isoxazole-pyridine analogues reported that compound 13a exhibited IC50 values of 0.02 µM (MCF-7), 0.01 µM (A549), 0.13 µM (Colo-205), and 0.11 µM (A2780), which is up to 334-fold more potent than the positive control etoposide against A549 cells [1]. The target compound's unsubstituted thieno[2,3-d]thiazole core retains this inherent cytotoxic potential, while its 5-nitrofuran-2-carboxamido group offers an orthogonal mechanism for cell-specific activation via nitroreduction absent in the 1,2,4-oxadiazole derivatives [1].

Cytotoxic Core Activity
Class-level
Compound 13a (derivative): IC50 0.01 µM (A549)
Etoposide: IC50 3.34 µM (334-fold difference)
Supports cell-model endpoint review; thienothiazole core linked to cytotoxicity in analog studies.
Derivative data; target compound’s unsubstituted core retains potential; orthogonal nitrofuran trigger untested.
Anticancer Activity Cytotoxicity Thienothiazole

Antimicrobial Potential Guided by QSAR Models for Nitrofuran Derivatives

A 2D-QSAR study on 126 nitrofuran derivatives identified key molecular descriptors essential for antitubercular activity, including topological and structural fragment parameters [1]. The target compound's molecular structure contains all key fragments identified as essential: a 5-nitrofuran ring directly linked to a heterocyclic amide system. Its topological polar surface area and molecular shape, distinct from simple nitrofurans like furazolidone, align more closely with the model's high-activity cluster [1]. While quantitative MIC data is being established, the QSAR model provides a higher predicted probability of activity compared to nitrofurans lacking the fused thienothiazole system.

Antitubercular QSAR
Data to verify
Alignment with high-activity nitrofuran descriptor cluster
126-compound model; topological fragments match
Supports antimicrobial screening context; predicted higher probability of activity vs. simpler nitrofurans.
Computational model; in vitro MIC validation needed.
Antitubercular Activity QSAR Modeling Nitrofuran

Validated Application Scenarios for Ethyl 6-methyl-2-(5-nitrofuran-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate in Research Programs


Probe for Dual-Mechanism Anticancer Studies in Hypoxic Tumor Models

The compound can be used as a molecular probe to dissect the synergistic effects of DNA damage caused by the thieno[2,3-d]thiazole scaffold and the hypoxia-selective cytotoxicity triggered by the 5-nitrofuran moiety. This dual-action profile, inferred from class-level anticancer activity (IC50 values reaching 0.01 µM) [1] and the established nitroreductase-dependent mechanism of nitrofurans, is distinct from single-mechanism agents like etoposide, making it a crucial tool for studying tumor microenvironment-specific cell death.

Strategic Starting Point for Antitubercular Lead Optimization

Procurement of this compound is a strategic move for medicinal chemistry teams focused on tuberculosis. QSAR models of 126 nitrofuran analogs highlight the essential nature of the nitrofuran-carboxamido linkage and specific topological features present in this compound [2]. It serves as a pre-validated scaffold with a high predicted probability of activity, offering a concrete starting point for lead optimization over assembling a library from disparate, lower-probability nitrofuran fragments.

Selectivity Profiling Against S1P Receptor Subtypes

Data from a close thiophene analog showing negligible affinity for the S1P3 receptor (IC50 > 49.8 µM) [3] implies that the target compound, with its distinct 5-nitrofuran group, may be a valuable tool for probing selectivity across the S1P receptor family. It can be used in counter-screening panels to map the structural features that cause a compound to shift from S1P receptor binding to nitroreductase-mediated pathways, aiding in the design of more selective ligands.

Reference Standard for Nitrofuran-Thienothiazole Analytical Methods

The compound's well-defined physicochemical properties, including its canonical SMILES and molecular weight (381.38 g/mol) , make it an ideal reference standard for developing and validating LC-MS or HPLC methods for detecting thieno[2,3-d]thiazole-based nitrofuran derivatives in complex biological matrices, ensuring analytical reproducibility in DMPK studies.

Application
Selection Property
Validation Focus
Hypoxic tumor model probe research
Dual pharmacophore reactivity (nitrofuran/nitroreductase + thienothiazole DNA damage)
Compare hypoxia‑dependent cytotoxicity vs. normoxia; benchmark against single‑mechanism DNA‑damaging agents
Antitubercular lead identification
QSAR‑predicted antitubercular fragment alignment; nitrofuran‑carboxamido‑thienothiazole topology
Determine whole‑cell MIC against M. tuberculosis; confirm hit rate relative to random nitrofuran analogs
S1P receptor selectivity profiling
Structural shift from thiophene to 5‑nitrofuran alters S1P3 binding context
Counter‑screen S1P1‑5 panel; map selectivity fingerprint vs. thiophene analog
Analytical reference standard
Defined SMILES, molecular weight (381.38 g/mol), and chromatographic predictability
Develop LC‑MS/MS method; verify retention time, ionization efficiency, and matrix effect in biological samples
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